molecular formula C21H18N2O3 B1404277 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate CAS No. 851199-54-7

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B1404277
CAS No.: 851199-54-7
M. Wt: 346.4 g/mol
InChI Key: KWURYGQHZPZDGF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzyloxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable base to form the benzyloxy group.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the cyano group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)-4-cyano-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 3-(4-hydroxyphenyl)-4-cyano-1H-pyrrole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURYGQHZPZDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-benzyloxy-phenyl)-2-(toluene-4-sulfonyl)-acrylonitrile (250.43 g, 0.643 mol, prepared directly above) in anhydrous THF (2,500 mL) is treated with DBU (385.00 mL, 2.574 mol), followed by ethyl isocyanoacetate (150.00 g, 1.286 mol). The resulting reaction mixture is allowed to stir at room temperature for 2 hours. The reaction mixture is poured into water (4,000 mL) and the resulting solution is separated into 2 equal parts. Each part is extracted with EtOAc (3×800 mL each), then the combined organics are washed with 1N HCl (1,000 mL), water (1,000 mL), and brine (1,000 mL), dried over anhydrous MgSO4, filtered, then concentrated in vacuo to afford an off-white solid. The solid is slurried in EtOAc (200 mL), then treated with excess hexanes, causing a solid to precipitate. The solid is recovered by vacuum filtration, washing with hexanes, and drying under vacuum filtration to afford the title compound (204.21 g, 91% yield) as an off-white solid: 1H NMR (500 MHz; CDCl3) δ 9.44 (bs, 1H), 7.48-7.45 (m, 4H), 7.42-7.38 (m, 3H), 7.36-7.32 (m, 1H), 7.03 (d, 2H), 5.11 (s, 2H), 4.25 (q, 2H), 1.22 (t, 3H); MS(ES) m/z 347.1 (M++H).
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385 mL
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200 mL
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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